molecular formula C9H5Br2N B082864 2,3-Dibromoquinoline CAS No. 13721-00-1

2,3-Dibromoquinoline

Cat. No. B082864
CAS RN: 13721-00-1
M. Wt: 286.95 g/mol
InChI Key: KWVPZTJLHQKCKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,3-Dibromoquinoline derivatives often involves palladium-catalyzed reactions, highlighting the compound's role in facilitating efficient synthetic pathways for the construction of complex molecules. For instance, a three-component cascade reaction involving gem-dibromovinylanilines, tert-butyl isocyanide, and arylboronic acids has been developed for the efficient synthesis of 3-aryl-2-aminoquinolines. This process includes palladium-catalyzed isocyanide insertion, intramolecular cyclization, followed by Suzuki coupling, yielding the products in good to excellent isolated yields (Hu et al., 2014). Additionally, a novel synthesis pathway for 2-amino-3-bromoquinolines through palladium-catalyzed isocyanide insertion followed by cyclization of gem-dibromovinylanilines has been developed, showcasing the compound's potential in synthesizing amino-substituted quinolines (Jiang et al., 2014).

Molecular Structure Analysis

The molecular structure of 2,3-Dibromoquinoline and its derivatives can be elucidated using various spectroscopic techniques. For instance, the crystal structure, spectroscopic characterization, and Hirshfeld surface analysis have been conducted for hydroquinoline derivatives, which can provide insights into the structural features and intermolecular interactions of 2,3-Dibromoquinoline-related compounds (Baba et al., 2019).

Chemical Reactions and Properties

2,3-Dibromoquinoline participates in various chemical reactions, including the formation of Schiff bases and the facilitation of novel synthetic routes. For example, novel Schiff bases were synthesized by the condensation of 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-ones with different aromatic aldehydes, showcasing the compound's versatility in chemical transformations (Panneerselvam et al., 2009).

Scientific Research Applications

  • Reactivity in Different Media : 2,3-Dibromoquinoline reacts with potassium amide in various media, resulting in bromine migration, dimerization, cine-substitutions, and various ring transformations. This suggests its potential in synthetic chemistry for producing different compounds (Hertog & Buurman, 2010).

  • Synthesis of Quinazolinones : It is used in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, indicating its role in creating bioactive molecules which could have pharmaceutical applications (Narasimhamurthy et al., 2014).

  • Chemistry of Related Analogs : Research on 2-chloroquinoline-3-carbaldehyde and related analogs, which include dibromoquinoline derivatives, highlights its significance in the synthesis of quinoline ring systems and fused or binary quinoline-core heterocyclic systems. These compounds have both biological and synthetic applications (Hamama et al., 2018).

  • Formation of Lattice Inclusion Hosts : 2,3-Dibromoquinoline derivatives can form lattice inclusion hosts, indicating their potential use in material science and molecular engineering (Marjo et al., 2001).

  • Inhibitor for Poly(ADP-ribose)polymerase-1 (PARP-1) : Its derivatives have been studied as inhibitors for PARP-1, an important target in drug design, particularly for therapeutic activities such as cancer treatment (Lord et al., 2009).

  • Application in Malaria Therapy : 8-Aminoquinoline derivatives, which are structurally related to 2,3-Dibromoquinoline, have significant implications in the treatment of latent malaria, demonstrating the potential for related compounds in medicinal applications (Baird, 2019).

  • Antitumor Agents : 2,3-Dibromoquinoline derivatives have been evaluated as potent antitumor agents, indicating their significance in the development of new cancer treatments (Chou et al., 2010).

  • Regioselective Tandem Metal-Catalyzed Aminations : It undergoes regioselective tandem metal-catalyzed aminations, leading to the synthesis of new heterocyclic scaffolds, relevant in the development of novel chemical entities (Loones et al., 2007).

Safety And Hazards

2,3-Dibromoquinoline is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

2,3-dibromoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVPZTJLHQKCKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromoquinoline

CAS RN

13721-00-1
Record name 2,3-dibromoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
KTJ Loones, BUW Maes, RA Dommisse - Tetrahedron, 2007 - Elsevier
In this paper we report regioselective tandem metal-catalyzed aminations on dihaloquinolines (2-chloro-3-iodoquinoline and 2,3-dibromoquinoline) with amino(benzo)(di)azines. Eight …
Number of citations: 42 www.sciencedirect.com
HJ Den Hertog, DJ Buurman - Recueil des Travaux Chimiques …, 1973 - Wiley Online Library
Aminations of 2,3‐, 2,4‐ and 3,4‐dibromoquinoline with potassium amide in different media have been investigated. Reactions of various types (bromine migration, dimerization, cine‐…
Number of citations: 21 onlinelibrary.wiley.com
N Boudet, JR Lachs, P Knochel - Organic Letters, 2007 - ACS Publications
A wide range of polyfunctionalized quinolines was prepared via chemo- and regioselective magnesiation reactions using appropriate Mg reagents, such as i-PrMgCl·LiCl, MesMgBr·LiCl…
Number of citations: 142 pubs.acs.org
HJ Den Hertog, DJ Buurman - Recueil des Travaux Chimiques …, 1972 - Wiley Online Library
The isomeric aminobromoquinolines in which amino groups and bromine atoms are attached to the pyridine nucleus were reacted with potassium amide in liquid ammonia at −33. 2‐…
Number of citations: 21 onlinelibrary.wiley.com
D Csányi, G Timári, G Hajós - Synthetic communications, 1999 - Taylor & Francis
The alkaloid Quindoline (13) and one of its tetracyclic isomer indazolo[2,3-a]quinoline (8) have been synthesised utilising the Pd(0)-catalysed cross-coupling reaction of pivaloylamino …
Number of citations: 46 www.tandfonline.com
GA Salman, S Janke, NN Pham, P Ehlers, P Langer - Tetrahedron, 2018 - Elsevier
A convenient and regioselective synthesis of two series of indolo[2,3-b]quinolines, namely 10H-indolo[3,2-b]quinolines and 6H-indolo[2,3-b]quinolines, has been developed. The …
Number of citations: 16 www.sciencedirect.com
J Pomorski, HJ Den Hertog… - Recueil des Travaux …, 1973 - Wiley Online Library
Reactions of some 2‐substituted derivatives of 3‐bromo‐l, 5‐naphthyridine and 3‐bromoquinoline with potassium amide in liquid ammonia were investigated. The course of these …
Number of citations: 13 onlinelibrary.wiley.com
K Inoue, A Mori, K Okano - Organic Letters, 2023 - ACS Publications
A two-step halogen transfer of bromoarenes is reported. Mono-, di-, and tribromoaryllithiums generated through deprotonative lithiation were converted into organozinc species by in …
Number of citations: 2 pubs.acs.org
J Lavrado, R Moreira, A Paulo - Heterocyclic targets in advanced …, 2011 - academia.edu
Indolo [3, 2-b] quinolines are natural tetracyclic alkaloids occurring in a few plant sources. Due to its interesting chemical structure and large spectrum of biological activities, indolo [3, 2-…
Number of citations: 3 www.academia.edu
TRM Rauws, BUW Maes - Chemical Society Reviews, 2012 - pubs.rsc.org
Although several recent reviews dealt with transition metal catalyzed N-arylation of amines (all classes), to date no specific review covering the N-arylation of amidines and guanidines …
Number of citations: 185 pubs.rsc.org

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